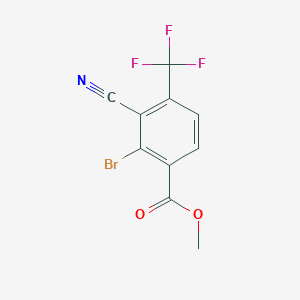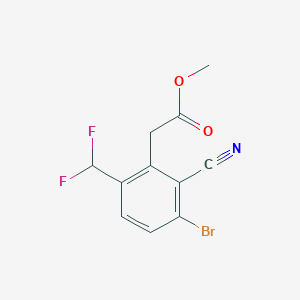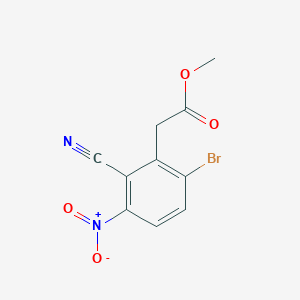![molecular formula C23H17BrN2O3 B1414465 3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one CAS No. 1380572-59-7](/img/structure/B1414465.png)
3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one
Vue d'ensemble
Description
3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a benzyloxy group, a bromine atom, and a quinoxalinone core, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Synthesis of the quinoxalinone core: The next step involves the condensation of 4-benzyloxybenzaldehyde with 2-bromoaniline in the presence of a suitable catalyst to form the quinoxalinone core.
Final assembly: The final step involves the reaction of the quinoxalinone intermediate with ethyl acetoacetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbonyl group in the quinoxalinone core can be reduced to form a hydroxyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinoxalinone derivatives.
Applications De Recherche Scientifique
3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The benzyloxy group and the quinoxalinone core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
Benzothiazole: Another heterocyclic compound with similar biological activities.
Phenylboronic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the benzyloxy group and the bromine atom, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
7-bromo-3-[(Z)-2-hydroxy-2-(4-phenylmethoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-17-8-11-19-20(12-17)26-23(28)21(25-19)13-22(27)16-6-9-18(10-7-16)29-14-15-4-2-1-3-5-15/h1-13,27H,14H2,(H,26,28)/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWQPPDWTYKMBI-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=CC3=NC4=C(C=C(C=C4)Br)NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/C3=NC4=C(C=C(C=C4)Br)NC3=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















